molecular formula C11H11ClO3 B13169078 1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13169078
M. Wt: 226.65 g/mol
InChI Key: WLSLGYRZBWKTCM-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzyl chloride with cyclobutanone in the presence of a base to form the desired cyclobutane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-methanol.

    Substitution: Formation of derivatives with substituted phenyl rings, such as 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid.

Scientific Research Applications

1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    1-(3-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure with a fluorine atom instead of chlorine.

    1-(3-Methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)

InChI Key

WLSLGYRZBWKTCM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)Cl)C(=O)O)O

Origin of Product

United States

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